molecular formula C11H11ClN2 B3388131 1-benzyl-4-(chloromethyl)-1H-pyrazole CAS No. 861204-95-7

1-benzyl-4-(chloromethyl)-1H-pyrazole

Cat. No.: B3388131
CAS No.: 861204-95-7
M. Wt: 206.67 g/mol
InChI Key: ULBADXYYKLOCGK-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the field of heterocyclic chemistry. researchgate.netspast.org Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry, agrochemistry, and materials science. nih.govmdpi.comresearchgate.net The versatility of the pyrazole core allows for extensive chemical modification, leading to a vast array of derivatives with diverse applications. researchgate.netresearchgate.netglobalresearchonline.net

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr coined the term "pyrazole". mdpi.comresearchgate.netwikipedia.org This discovery was soon followed by the first synthesis of the parent pyrazole compound in 1889 by Eduard Buchner. mdpi.comglobalresearchonline.netnumberanalytics.com A significant milestone was Knorr's accidental discovery of the pyrazolone (B3327878) derivative Antipyrine, which possessed notable analgesic and antipyretic properties, sparking widespread interest in the medicinal potential of this class of compounds. For many years, pyrazoles were considered exclusively synthetic constructs until 1959, when the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. researchgate.netwikipedia.org Since these initial discoveries, research into pyrazole chemistry has expanded dramatically, with the development of numerous synthetic methodologies and a deeper understanding of their structure-activity relationships. rsc.org

The pyrazole ring is a highly adaptable framework for building complex molecules. researchgate.net Its structure offers multiple sites for functionalization: the three carbon atoms (C3, C4, C5) and the two nitrogen atoms (N1, N2). researchgate.net The ring system is aromatic and possesses both a weakly basic, pyridine-like nitrogen and, in its unsubstituted form, a weakly acidic, pyrrole-like NH group, allowing it to react with both electrophiles and nucleophiles. nih.govresearchgate.net Electrophilic substitution typically occurs at the C4 position. nih.gov This reactivity profile enables the synthesis of a vast library of substituted pyrazoles. researchgate.netmdpi.com The metabolic stability of the pyrazole ring is another crucial factor contributing to its prevalence in drug discovery, with many approved drugs incorporating this heterocycle. tandfonline.comnih.gov Its ability to serve as a bioisosteric replacement for other functional groups further enhances its value as a privileged scaffold in designing new therapeutic agents. nih.gov

Strategic Importance of Chloromethyl Groups in Organic Synthesis

The chloromethyl group (-CH2Cl) is a simple yet powerful functional group in the toolkit of synthetic organic chemists. chempanda.com Its strategic importance lies in its reactivity, which allows for the straightforward introduction of a methylene (B1212753) bridge that can be further elaborated.

In the language of retrosynthetic analysis, the chloromethyl group is a classic example of an electrophilic synthon. spcmc.ac.inspcmc.ac.in A synthon is an idealized fragment, often charged, that results from a disconnection in the target molecule. spcmc.ac.in The chloromethyl group corresponds to a d¹ synthon (a one-carbon electrophilic fragment). The high electronegativity of the chlorine atom polarizes the carbon-chlorine bond, rendering the carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions. vanderbilt.edunih.gov This inherent reactivity makes the chloromethyl group a reliable and versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, a fundamental operation in constructing more complex molecular architectures. chempanda.comnih.gov

Functional group interconversion (FGI) is the process of converting one functional group into another through chemical reactions like substitution, oxidation, or reduction. spcmc.ac.inimperial.ac.uk The chloromethyl group is exceptionally well-suited for FGI due to the lability of the C-Cl bond. vanderbilt.edu The chlorine atom can be readily displaced by a wide variety of nucleophiles, providing access to a multitude of other functional groups. For instance, reaction with sodium azide (B81097) yields an azidomethyl group, which can be subsequently reduced to an aminomethyl group. vanderbilt.edu Similarly, treatment with sodium cyanide introduces a cyanomethyl group, a precursor to carboxylic acids, amides, or amines. The Delépine reaction provides a direct, one-step method to convert chloromethyl groups into primary aminomethyl groups using hexamethylenetetramine. researchgate.net This high potential for transformation allows chemists to use the chloromethyl group as a strategic intermediate, installing it early in a synthetic sequence and converting it to the desired functionality at a later, more appropriate stage. ub.edu

Rationale for Research Focus on 1-Benzyl-4-(chloromethyl)-1H-pyrazole

The specific structure of this compound represents a strategic convergence of the principles discussed above. The rationale for its synthesis and study is multifaceted:

The N-Benzyl Group: The benzyl (B1604629) substituent at the N1 position is a common feature in bioactive pyrazole derivatives. acs.orgacs.orgmdc-berlin.de It can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for biological applications. Furthermore, the benzyl group can engage in specific binding interactions (e.g., π-stacking) within biological targets, often leading to enhanced potency and selectivity of the molecule. mdc-berlin.de

The 4-(Chloromethyl) Group: As established, the chloromethyl group at the C4 position is a key reactive handle. nih.gov Its presence transforms the otherwise stable N-benzylpyrazole core into a versatile building block. This group allows for facile post-functionalization, enabling chemists to attach a wide range of other molecular fragments. nih.gov This capability is invaluable for creating libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery.

Synergistic Design: The combination of the N-benzyl "scaffold" portion and the C4-chloromethyl "reactive" portion creates a powerful synthon for medicinal and materials chemistry. Researchers can leverage the known biological relevance of the benzylpyrazole core while using the chloromethyl group to explore new chemical space and develop novel compounds with tailored properties. The synthesis of this specific isomer allows for regiocontrolled elaboration, a crucial aspect of modern chemical synthesis. nih.gov

In essence, this compound is not just a single compound but a platform for innovation, combining a biologically relevant scaffold with a synthetically enabling functional group.

Data Tables

Table 1: Physicochemical Properties of this compound Data predicted from computational models.

PropertyValueSource
Molecular FormulaC11H11ClN2 uni.lu
Monoisotopic Mass206.06108 Da uni.lu
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)CCl uni.lu
InChI KeyULBADXYYKLOCGK-UHFFFAOYSA-N uni.lu
XlogP (Predicted)2.2 uni.lu

Table 2: General Properties of the Unsubstituted Pyrazole Ring

PropertyValue/DescriptionSource
Chemical FormulaC3H4N2 wikipedia.org
Molar Mass68.079 g·mol−1 wikipedia.org
AppearanceColorless solid
Melting Point66 to 70 °C wikipedia.org
Boiling Point186 to 188 °C wikipedia.org
Basicity (pKb)11.5 wikipedia.org
NatureAromatic, weakly basic spast.org
Hydrogen BondingCan act as both a hydrogen bond donor and acceptor (unsubstituted) nih.gov

Unique Structural Features and Synthetic Utility

The structure of this compound is characterized by the planar, aromatic pyrazole ring, the appended benzyl group, and the reactive chloromethyl substituent at the C4 position. The pyrazole ring itself is an electron-rich system, and electrophilic substitution reactions, such as formylation, tend to occur preferentially at the 4-position. rsc.org

The synthetic utility of this compound stems directly from the reactivity of the chloromethyl group. This group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of 4-substituted pyrazole derivatives. This versatility makes this compound a key building block in the synthesis of more complex heterocyclic systems and molecules with potential pharmacological applications.

A plausible and commonly employed synthetic route to this compound involves a multi-step sequence starting from 1-benzyl-1H-pyrazole. The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a well-established method for the formylation of electron-rich aromatic rings, including pyrazoles, at the 4-position. rsc.orgorganic-chemistry.org This reaction would yield 1-benzyl-1H-pyrazole-4-carbaldehyde. mdpi.com Subsequent reduction of the aldehyde to the corresponding alcohol, 1-benzyl-4-(hydroxymethyl)-1H-pyrazole, can be achieved using a standard reducing agent like sodium borohydride (B1222165). Finally, the hydroxyl group can be converted to the desired chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl2).

Positioning within Advanced Heterocyclic Research

The N-benzylpyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net Derivatives of N-benzylpyrazole have been extensively investigated for their potential as therapeutic agents, particularly as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.

The ability to functionalize the N-benzylpyrazole core at the 4-position via the chloromethyl intermediate is of significant interest in drug discovery. This allows for the systematic exploration of the chemical space around the pyrazole ring, enabling the synthesis of libraries of compounds with modified properties. Researchers can introduce various substituents to probe structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates. nih.gov For instance, the introduction of different amine-containing moieties through reaction with the chloromethyl group can lead to the discovery of novel and potent inhibitors of enzymes like Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death. nih.gov

The versatility of this compound as a synthetic intermediate solidifies its importance in the ongoing quest for new and effective therapeutic agents. Its ability to serve as a launchpad for the creation of diverse molecular structures ensures its continued relevance in the field of advanced heterocyclic chemistry and drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(chloromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBADXYYKLOCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 4 Chloromethyl 1h Pyrazole

Direct Synthesis Approaches

The direct synthesis of 1-benzyl-4-(chloromethyl)-1H-pyrazole involves the formation of the pyrazole (B372694) ring with the chloromethyl substituent already in place or introduced during the cyclization process. Two primary retrosynthetic disconnections lead to plausible direct synthesis pathways.

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established methods that could theoretically be adapted for the synthesis of the target compound.

The Knorr pyrazole synthesis and related cyclocondensation reactions are among the most common methods for pyrazole formation. mdpi.com This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the synthesis of this compound, this would conceptually involve the reaction of benzylhydrazine (B1204620) with a 1,3-dicarbonyl compound bearing a chloromethyl group or a precursor at the C2 position. A potential, though not explicitly documented, precursor would be 2-(chloromethyl)malondialdehyde or a more stable equivalent.

A general representation of this approach is the reaction of benzylhydrazine with a suitably substituted three-carbon carbonyl component. The regioselectivity of the initial nucleophilic attack of the substituted or unsubstituted nitrogen of benzylhydrazine on the dicarbonyl compound dictates the final substitution pattern of the pyrazole ring. While this method is versatile for a wide range of pyrazoles, specific examples detailing the use of chloromethyl-substituted 1,3-dicarbonyls for the synthesis of the title compound are not prevalent in the literature.

A notable example of a related cyclization involves the reaction of hydrazones with other reagents. For instance, the Vilsmeier-Haack reagent has been used for the cyclization and formylation of hydrazones to produce 4-formylpyrazoles. nih.gov

Reactant 1Reactant 2ConditionsProductReference
Benzylhydrazine2-(chloromethyl)malondialdehyde (or equivalent)Acid or base catalysisThis compoundTheoretical
1-Benzyl-2-(1-phenylethylidene)hydrazoneVilsmeier-Haack ReagentHeat1-Benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde nih.gov

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is another powerful tool for constructing five-membered heterocyclic rings like pyrazoles. In this context, a nitrile imine, generated in situ from a hydrazonoyl halide, can react with an appropriately substituted alkyne or alkene. To synthesize this compound, one could envision the reaction of a nitrile imine derived from a benzaldehyde (B42025) hydrazone with an alkyne bearing a chloromethyl group, such as 3-chloropropyne.

Functionalization of Pre-formed Pyrazole Rings

An alternative and often more practical approach involves the introduction of the chloromethyl group onto a pre-existing 1-benzyl-1H-pyrazole ring. This strategy leverages the known reactivity of the pyrazole nucleus, particularly at the C4 position, which is susceptible to electrophilic substitution.

Direct chloromethylation of aromatic and heteroaromatic compounds is a known transformation, typically employing formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. google.com However, this reaction can be complicated by side reactions, such as the formation of bis(pyrazolyl)methane derivatives, especially with activated pyrazole rings. researchgate.net A more controlled approach would involve the chlorination of a precursor like 1-benzyl-4-methyl-1H-pyrazole. This transformation is not a direct chloromethylation but a side-chain halogenation. Such reactions are typically performed using radical initiators or under UV light with reagents like N-chlorosuccinimide (NCS). While plausible, specific documented examples for the chlorination of 1-benzyl-4-methyl-1H-pyrazole to yield the desired product are scarce.

A more reliable and widely practiced route involves a three-step sequence starting from 1-benzyl-1H-pyrazole:

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a highly effective method for introducing a formyl group at the C4 position of the pyrazole ring to yield 1-benzyl-1H-pyrazole-4-carbaldehyde. mdpi.comorganic-chemistry.org This electrophilic substitution reaction proceeds readily on electron-rich heterocyclic systems like pyrazole. researchgate.netarkat-usa.org

Reduction: The resulting aldehyde can be selectively reduced to the corresponding alcohol, 1-benzyl-4-(hydroxymethyl)-1H-pyrazole, using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Chlorination: The final step is the conversion of the hydroxymethyl group to the chloromethyl group. This is a standard transformation that can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice. This reaction proceeds via a nucleophilic substitution mechanism.

This multi-step approach offers excellent control over the regiochemistry and is often the preferred method for synthesizing compounds like this compound.

Starting MaterialReagentsIntermediate/ProductReference
1-Benzyl-1H-pyrazole1. POCl₃, DMF; 2. H₂O1-Benzyl-1H-pyrazole-4-carbaldehyde mdpi.comorganic-chemistry.org
1-Benzyl-1H-pyrazole-4-carbaldehydeNaBH₄1-Benzyl-4-(hydroxymethyl)-1H-pyrazoleStandard textbook procedure
1-Benzyl-4-(hydroxymethyl)-1H-pyrazoleSOCl₂This compoundStandard textbook procedure

Another theoretical pathway involves the regioselective halogenation of the 1-benzyl-1H-pyrazole ring at the C4 position, followed by a functional group interconversion. For instance, direct bromination or iodination of 1-benzyl-1H-pyrazole could yield 1-benzyl-4-halo-1H-pyrazole. This intermediate could then potentially undergo a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable one-carbon synthon to introduce the chloromethyl group. However, this approach is more complex and less direct than the formylation route described above. Furthermore, achieving high regioselectivity in the initial halogenation step can be challenging, and the subsequent coupling reactions may require specific and carefully optimized conditions.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade (or tandem) reactions represent powerful tools in modern organic synthesis, offering high levels of efficiency and atom economy by combining multiple operational steps into a single procedure without the isolation of intermediates. nih.govacs.org These strategies are increasingly applied to the synthesis of complex heterocyclic scaffolds like pyrazoles. rsc.org

Integration of Chloromethyl Functionality via One-Pot Processes

A one-pot synthesis for this compound would ideally construct the pyrazole core and introduce the essential N-benzyl and C4-chloromethyl groups from simple precursors in a single reaction vessel. While a direct three-component reaction for this specific target is not explicitly documented, established methods for pyrazole synthesis offer viable pathways.

One plausible approach involves a three-component condensation. Heterogeneous nickel-based catalysts have been shown to be effective in the one-pot synthesis of other pyrazoles from a hydrazine, a ketone, and an aldehyde at room temperature. mdpi.com For the target molecule, this could be adapted by reacting benzylhydrazine , an appropriate ketone, and an aldehyde that can serve as a precursor to the chloromethyl group.

A more direct, albeit hypothetical, one-pot strategy could involve the reaction of benzylhydrazine with a C3 synthon that already contains the required chloromethyl or a masked equivalent. For instance, a diketone or an α,β-unsaturated ketone bearing a chloromethyl group at the appropriate position could serve as the key building block.

Alternatively, the functionalization can occur in a sequential one-pot process. The Vilsmeier-Haack reaction, for example, is a known method for introducing a formyl group at the C4 position of a pyrazole ring, which can be subsequently reduced to a hydroxymethyl group and then chlorinated. chemmethod.com A one-pot process could be envisioned where the pre-formed 1-benzyl-1H-pyrazole undergoes a Vilsmeier-Haack reaction, followed by in-situ reduction and chlorination. Research on the chloromethylation of a similar compound, 3,5-dimethyl-1-phenyl-1H-pyrazole, provides a basis for the final chlorination step, which typically involves reagents like paraformaldehyde and hydrogen chloride. researchgate.net

Table 1: Examples of Multi-Component Reactions for Substituted Pyrazole Synthesis

Tandem Reactions for Pyrazole Core and Side Chain Construction

Tandem reactions provide an elegant pathway to complex molecules by triggering a cascade of intramolecular transformations from a strategically designed starting material. Several tandem strategies developed for other pyrazoles could be adapted for the synthesis of this compound.

One such strategy involves a tandem cross-coupling/electrocyclization sequence. This method has been successfully used to create 3,4,5-trisubstituted pyrazoles from enol triflates and diazoacetates. nih.gov A potential adaptation for the target compound would require the synthesis of a specific enol triflate precursor that, upon reaction and cyclization, would yield the 1-benzyl-4-methyl-1H-pyrazole skeleton, which could then be subjected to chlorination.

Another powerful approach is the tandem Blaise-acylation reaction, which generates β-enaminoketoesters as key intermediates for the regioselective synthesis of a wide variety of substituted pyrazoles upon reaction with a hydrazine. lookchem.com To synthesize the target molecule, one could envision a pathway starting with precursors that lead to a β-enaminoketoester, which upon reaction with benzylhydrazine, forms a 1-benzyl-4-substituted pyrazole that can be converted to the final chloromethylated product.

Cascade reactions initiated by Sonogashira coupling have also been developed for pyrazole synthesis, demonstrating the formation of the pyrazole ring through a sequence of coupling and cyclization steps. researchgate.net This highlights the potential for building the core and introducing functionality in a programmed sequence.

Green Chemistry Approaches in Pyrazole Synthesis

Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, are increasingly important in chemical synthesis. rsc.org Microwave irradiation, ultrasound, and mechanochemistry have all emerged as viable green techniques for producing pyrazole derivatives. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. mdpi.comshd-pub.org.rs The synthesis of various pyrazole and pyrazolone (B3327878) derivatives has been successfully achieved using microwave irradiation, often under solvent-free conditions. mdpi.comresearchgate.net

For the synthesis of this compound, a microwave-assisted approach could be applied to the classical condensation reaction between benzylhydrazine and a suitable 1,3-dicarbonyl compound or its equivalent. Research on related structures shows that reactions can be completed in minutes under microwave heating, compared to several hours with conventional methods. shd-pub.org.rsnanobioletters.com For instance, the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles is significantly accelerated by microwave irradiation. nanobioletters.com A similar protocol could be envisioned where benzylhydrazine, a precursor for the C3-C4-C5 fragment (potentially with a C4-hydroxymethyl group), and a chlorinating agent are reacted under controlled microwave conditions.

Table 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

Reactants Conditions Product Type Time Yield Reference
β-Ketoesters, Hydrazines, Aldehydes 420 W, Solvent-free 4-Arylidenepyrazolones 10 min 51-98% mdpi.com
Ethyl acetoacetate, Hydrazine hydrate, Malanonitrile, Aldehydes Methanol, Potassium t-butoxide 4H-Pyrano[2,3-c]pyrazoles Fast Good nanobioletters.com
Chalcones, Hydrazine hydrochlorides Acetic acid, Ethanol 4,5-Dihydro-1H-pyrazoles 3-5 min 82-96% shd-pub.org.rs
Cbz-enaminone, Hydrazines Microwave irradiation 4-(2-aminoethyl)-1H-pyrazol-5-ols intermediates Fast - nih.gov

Ultrasound-Promoted Reaction Conditions

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to traditional synthesis. The phenomenon of acoustic cavitation can create localized hot spots with extreme temperatures and pressures, accelerating reaction rates under ambient bulk conditions. mdpi.comnih.gov This technique has been successfully used for the synthesis of various heterocycles, including pyrazoles and triazoles, often in aqueous media and without the need for catalysts. mdpi.comnih.gov

The synthesis of this compound could benefit from ultrasound promotion. A plausible route would be the ultrasonic irradiation of a mixture of benzylhydrazine and a suitable β-dicarbonyl precursor in an environmentally benign solvent like water or ethanol. mdpi.com Ultrasound has been shown to significantly improve yields and reduce reaction times in the multicomponent synthesis of related heterocyclic systems. mdpi.com For example, the synthesis of N-(4-arylthiazol-2-yl)hydrazones from aldehydes, thiosemicarbazide, and phenacyl bromide in water is greatly enhanced by ultrasound, suggesting that complex condensations are amenable to this technique. mdpi.com

Table 3: Ultrasound-Promoted Synthesis of Heterocyclic Compounds

Reaction Type Catalyst/Solvent Conditions Advantages Reference
Three-component synthesis of N-(4-arylthiazol-2-yl)hydrazones Catalyst-free, Water 25 kHz, 25°C Shorter time, higher yields (86-95%) mdpi.com
Four-component synthesis of Dihydroquinolines Catalyst-free, Water 60°C High yields (90-97%) mdpi.com
1,3-Dipolar cycloaddition for 1,2,3-Triazoles CuSO4·5H2O, t-BuOH/H2O Ultrasound irradiation Reduced time, higher yields nih.gov

Mechanochemical Approaches for Efficient Synthesis

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, represents a pinnacle of solvent-free synthesis. researchgate.net Ball milling has been effectively used for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines, followed by an oxidant. thieme-connect.comthieme-connect.com This method often results in higher yields and shorter reaction times compared to solution-based protocols, with the added benefit of a simple, solvent-free workup. thieme-connect.com

The application of mechanochemistry to the synthesis of this compound is a promising, though as-yet unreported, strategy. A potential mechanochemical process would involve milling solid benzylhydrazine hydrochloride with a suitable solid diketone or chalcone (B49325) precursor bearing a latent chloromethyl group. The energy supplied by milling would drive the condensation and cyclization to form the pyrazole ring. This approach aligns perfectly with the principles of green chemistry by minimizing solvent use and energy consumption.

Table 4: Mechanochemical Synthesis of Pyrazole Derivatives

Precursors Method Conditions Advantages Reference
Chalcone derivatives, Hydrazine, Oxidant Vibrating Ball Mill 30 min milling Solvent-free, shorter time, improved yields thieme-connect.comthieme-connect.com
Aldehydes, Malononitrile, Hydrazine, β-Ketoesters Mechanical Activation Solid-state Efficient, environmentally friendly researchgate.net

Purification and Spectroscopic Characterization Methodologies for Synthetic Products

Following the synthesis, the crude product requires purification to remove any unreacted starting materials, reagents, and by-products. Standard laboratory techniques are employed for this purpose.

Purification Methods

The purification of pyrazole derivatives, including this compound and its intermediates, is commonly achieved through column chromatography on silica (B1680970) gel. rsc.orgrsc.org The choice of eluent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is optimized to achieve effective separation. orgsyn.org Recrystallization from a suitable solvent is another effective method for purifying solid products. rsc.org The progress of the reaction and the purity of the fractions can be monitored by thin-layer chromatography (TLC). rsc.org

Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. These include multiplets for the aromatic protons of the benzyl (B1604629) group, a singlet for the benzylic methylene (B1212753) (CH₂) protons, singlets for the pyrazole ring protons at the C3 and C5 positions, and a singlet for the chloromethyl (CH₂Cl) protons. rsc.orgnih.govrsc.org

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Distinct signals are expected for the carbons of the phenyl ring, the benzylic methylene carbon, the pyrazole ring carbons, and the chloromethyl carbon. rsc.orgrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound (C₁₁H₁₁ClN₂), the expected monoisotopic mass is approximately 206.06 g/mol . biosynth.comuni.lu High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted collision cross-section (CCS) values for various adducts like [M+H]⁺ and [M+Na]⁺ can also be calculated. uni.lu

Table 2: Predicted Spectroscopic Data for this compound

TechniqueData TypeExpected Observations
¹H NMR Chemical Shift (δ, ppm)Signals corresponding to benzyl aromatic protons (approx. 7.2-7.4 ppm), pyrazole ring protons (C3-H and C5-H, as singlets), benzylic CH₂ protons (singlet, approx. 5.2-5.4 ppm), and chloromethyl CH₂Cl protons (singlet, approx. 4.5 ppm). rsc.orgorgsyn.org
¹³C NMR Chemical Shift (δ, ppm)Signals for benzyl aromatic carbons, pyrazole ring carbons, benzylic CH₂ carbon (approx. 50-55 ppm), and chloromethyl CH₂Cl carbon. rsc.org
Mass Spec. m/zMolecular ion peak corresponding to the molecular weight (approx. 206.67 g/mol ). biosynth.com Predicted [M+H]⁺ adduct at m/z 207.06836. uni.lu

Chemical Reactivity and Transformational Chemistry of 1 Benzyl 4 Chloromethyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the pyrazole (B372694) ring is analogous to a benzyl (B1604629) chloride, rendering the carbon atom highly susceptible to nucleophilic attack. The chlorine atom is a good leaving group, and the adjacent pyrazole ring can stabilize the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1-type process. This high reactivity allows for the facile introduction of a wide range of nitrogen, sulfur, and oxygen-containing functional groups, as well as for halogen exchange reactions.

The displacement of the chloride by various nitrogen-based nucleophiles is a straightforward and common method for synthesizing a diverse array of amino derivatives. Primary, secondary, and heterocyclic amines can be effectively used to generate the corresponding aminomethyl-pyrazole compounds. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed, driving the reaction to completion. The resulting amines are valuable intermediates in the synthesis of more complex molecules and potential biologically active agents. researchgate.net

Table 1: Representative Amination Reactions
Nitrogen NucleophileProductTypical Reaction Conditions
Ammonia (NH₃)1-Benzyl-4-(aminomethyl)-1H-pyrazoleAqueous or alcoholic ammonia, sealed vessel
Dimethylamine ((CH₃)₂NH)1-Benzyl-4-((dimethylamino)methyl)-1H-pyrazoleSolvent (e.g., THF, DMF), base (e.g., K₂CO₃)
Piperidine1-Benzyl-4-(piperidin-1-ylmethyl)-1H-pyrazoleAprotic solvent (e.g., Acetonitrile), reflux
Aniline (C₆H₅NH₂)1-Benzyl-4-((phenylamino)methyl)-1H-pyrazolePolar aprotic solvent, non-nucleophilic base

Analogous to amination, the chloromethyl group readily reacts with sulfur nucleophiles. Thiolate anions, generated from thiols and a base, are potent nucleophiles that efficiently displace the chloride to form thioethers. These reactions provide a pathway to compounds containing a pyrazolyl-methyl-sulfur linkage, which is a structural motif found in various functional molecules. Further oxidation of the resulting sulfide (B99878) can lead to the corresponding sulfoxides and sulfones, expanding the chemical diversity of the derivatives. Research has demonstrated the synthesis of pyrazole-4-sulfonyl chlorides through multi-step processes involving benzylthio precursors, highlighting the utility of sulfur functionalization at this position. researchgate.net

Table 2: Representative Sulfur Functionalization Reactions
Sulfur NucleophileProductTypical Reaction Conditions
Sodium hydrosulfide (B80085) (NaSH)(1-Benzyl-1H-pyrazol-4-yl)methanethiolPolar solvent (e.g., Ethanol)
Sodium thiophenoxide (NaSPh)1-Benzyl-4-((phenylthio)methyl)-1H-pyrazoleDMF or THF, room temperature
Sodium thiomethoxide (NaSMe)1-Benzyl-4-((methylthio)methyl)-1H-pyrazoleAlcoholic solvent
Potassium thioacetate (B1230152) (KSAc)S-((1-Benzyl-1H-pyrazol-4-yl)methyl) ethanethioateAcetone or DMF

Reactions with oxygen-based nucleophiles, such as hydroxide (B78521) or alkoxide ions, lead to the formation of alcohols and ethers, respectively. The direct hydrolysis of 1-benzyl-4-(chloromethyl)-1H-pyrazole to the corresponding alcohol, (1-benzyl-1H-pyrazol-4-yl)methanol, can be achieved under aqueous basic conditions. For the synthesis of ethers, the Williamson ether synthesis is applicable, where an alkoxide (e.g., sodium ethoxide) reacts with the chloromethyl substrate. These transformations are fundamental for introducing hydroxyl or alkoxy functionalities, which can serve as handles for further chemical modifications or influence the molecule's physicochemical properties. The benzylic-like nature of the substrate facilitates these substitutions. nih.gov

Table 3: Representative Oxygen-Based Nucleophile Reactions
Oxygen NucleophileProductTypical Reaction Conditions
Hydroxide (e.g., NaOH, H₂O)(1-Benzyl-1H-pyrazol-4-yl)methanolAqueous solvent, heat
Sodium methoxide (B1231860) (NaOMe)1-Benzyl-4-(methoxymethyl)-1H-pyrazoleMethanol, reflux
Sodium ethoxide (NaOEt)1-Benzyl-4-(ethoxymethyl)-1H-pyrazoleEthanol, reflux
Acetate (B1210297) (e.g., NaOAc)(1-Benzyl-1H-pyrazol-4-yl)methyl acetatePolar aprotic solvent (e.g., DMF)

The chlorine atom of the chloromethyl group can be substituted by other halogens, most commonly through a Finkelstein reaction. byjus.comwikipedia.org This SN2 reaction involves treating the alkyl chloride with an alkali metal halide salt, typically sodium iodide in acetone. wikipedia.org The reaction's success relies on the differential solubility of the halide salts; sodium iodide is soluble in acetone, whereas the newly formed sodium chloride is not, which drives the equilibrium towards the product, 1-benzyl-4-(iodomethyl)-1H-pyrazole. wikipedia.org This transformation is highly regioselective, occurring exclusively at the exocyclic chloromethyl carbon without affecting the pyrazole ring. The resulting iodomethyl derivative is even more reactive than its chloro-precursor, making it a superior substrate for subsequent nucleophilic substitutions.

Table 4: Representative Halogen Exchange Reactions
Halide SourceProductReaction Name/TypeTypical Reaction Conditions
Sodium Iodide (NaI)1-Benzyl-4-(iodomethyl)-1H-pyrazoleFinkelstein ReactionAcetone, reflux
Potassium Fluoride (KF)1-Benzyl-4-(fluoromethyl)-1H-pyrazoleHalex ReactionPolar aprotic solvent (e.g., DMF, DMSO) wikipedia.org
Sodium Bromide (NaBr)1-Benzyl-4-(bromomethyl)-1H-pyrazoleFinkelstein-type ReactionAcetone or other suitable solvent, heat

Reactivity of the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic heterocycle. Its aromatic character allows it to undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. globalresearchonline.net The regiochemical outcome of these substitutions is dictated by the electronic effects of the substituents already present on the ring.

In pyrazole, electrophilic substitution typically occurs at the C4 position, which is the most electron-rich. globalresearchonline.net However, in the case of this compound, the C4 position is already occupied. The N1-benzyl group is a weakly activating, ortho-, para-directing group, but since the nitrogen is part of the heterocyclic ring, its main influence is on the C5 position. The C4-chloromethyl group is a weakly deactivating, ortho-, para-directing group.

Table 5: Predicted Electrophilic Aromatic Substitution Outcomes
Electrophilic ReagentReaction TypePredicted Major ProductRationale
HNO₃/H₂SO₄Nitration1-Benzyl-4-(chloromethyl)-5-nitro-1H-pyrazoleSubstitution directed to the C5 position.
Br₂/FeBr₃Bromination5-Bromo-1-benzyl-4-(chloromethyl)-1H-pyrazoleSubstitution directed to the C5 position.
SO₃/H₂SO₄SulfonationThis compound-5-sulfonic acidSubstitution directed to the C5 position.

Palladium-Catalyzed C-H Functionalization of Pyrazoles

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical strategy in modern synthesis. For heterocyclic compounds like pyrazoles, palladium catalysis is a leading method for achieving selective C-H bond activation. snnu.edu.cnnih.gov The reactivity of the pyrazole ring's C-H bonds is significantly influenced by the substituents present. The C5-H bond is generally the most acidic and thus more readily activated, particularly when an electron-withdrawing group is present at the C4 position. nih.gov Such a substituent decreases the basicity of the adjacent N2 nitrogen and increases the acidity of the C5 proton, facilitating regioselective palladium-catalyzed reactions. nih.govresearchgate.net

While no studies have been published specifically on the C-H functionalization of this compound, research on structurally related pyrazoles provides a strong basis for predicting its reactivity. The 4-chloromethyl group is electron-withdrawing, and it is therefore anticipated to activate the C5-H bond towards functionalization, analogous to pyrazoles bearing a 4-chloro or 4-nitro substituent. nih.govresearchgate.net

C-H Allylation Studies

Palladium-catalyzed C-H allylation introduces a synthetically versatile allyl group directly onto the pyrazole core. Research by Joo and co-workers has demonstrated that pyrazoles substituted with an electron-withdrawing group, such as a chloro or ester group, at the C4 position undergo regioselective C-H allylation at the C5 position. nih.govresearchgate.netresearchgate.net This transformation provides a direct route to complex pyrazole derivatives without the need for pre-functionalization like halogenation.

The established method typically involves a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), a ligand, an oxidant, and the allyl source. Given that the 4-chloromethyl group on the target compound is electron-withdrawing, it is highly probable that this compound would undergo C-H allylation at the C5 position under similar conditions.

Table 1: Representative Conditions for Pd-Catalyzed C-H Allylation of 4-Substituted Pyrazoles Data derived from analogous systems as specific data for the target compound is not available in the literature.

CatalystLigand / AdditiveOxidantSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂3-aminopyridineBenzoquinone (BQ)Dioxane10070-90 nih.gov
Pd(OAc)₂PyridineBenzoquinone (BQ)Dioxane/Toluene100High researchgate.net
C-H Benzylation and Arylation Investigations

Similar to allylation, direct C-H benzylation and arylation expand the synthetic utility of the pyrazole scaffold. The same principles that govern C-H allylation apply to these transformations.

C-H Benzylation: The work by Joo and colleagues also covers the palladium-catalyzed C-H benzylation of pyrazoles featuring electron-withdrawing groups at the C4 position. nih.govresearchgate.net This reaction provides a direct method for introducing benzyl groups, which are prevalent in many biologically active molecules. The reaction proceeds at the activated C5 position.

C-H Arylation: The palladium-catalyzed direct arylation of pyrazoles is a well-established field. nih.gov Studies have consistently shown that for N-alkylpyrazoles, functionalization occurs with high selectivity at the C5 position. nih.govacs.org Catalytic systems often employ a palladium source, such as Pd(OAc)₂ or Pd(TFA)₂, along with a pivalate (B1233124) (PivO⁻) additive, which facilitates the concerted metalation-deprotonation (CMD) mechanism. nih.gov Although no specific arylation studies on this compound have been reported, the existing literature on related compounds strongly suggests it would be a viable substrate for C5-H arylation.

Oxidation and Reduction Chemistry

The chloromethyl group at the C4 position is a key functional handle that can be readily transformed through oxidation or reduction, providing access to a variety of other important pyrazole derivatives.

Oxidative Transformations of the Chloromethyl Group

The oxidation of the chloromethyl moiety in this compound can lead to valuable derivatives such as the corresponding aldehyde or carboxylic acid. While specific literature detailing the oxidation of this particular compound is unavailable, general organic chemistry principles and related studies on pyrazole side-chain oxidation are informative.

It is known that alkyl side chains on pyrazole rings can be oxidized with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to yield the corresponding carboxylic acids. globalresearchonline.net Milder oxidation conditions could potentially yield the aldehyde. The successful synthesis and commercial availability of 1-benzyl-1H-pyrazole-4-carbaldehyde implies that a robust synthetic pathway exists, likely involving the oxidation of a C4 precursor such as a hydroxymethyl or chloromethyl group.

Table 2: Plausible Products from the Oxidation of this compound These transformations are predicted based on general chemical principles, as direct literature is not available.

Product NameProduct StructurePotential Reagents
1-Benzyl-1H-pyrazole-4-carbaldehydeC₁₁H₁₀N₂ODimethyl sulfoxide (B87167) (DMSO), Kornblum oxidation; Sommelet reaction
1-Benzyl-1H-pyrazole-4-carboxylic acidC₁₁H₁₀N₂O₂Potassium permanganate (KMnO₄); Nitric acid (HNO₃)

Reductive Pathways for Chloromethyl Conversion

The chloromethyl group can be converted to a methyl group through reductive pathways. This transformation can be useful for modifying the electronic properties of the pyrazole ring or for structure-activity relationship studies. Common reductive methods for alkyl halides include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the use of hydride reagents like lithium aluminum hydride (LiAlH₄). No specific studies detailing the reduction of this compound have been found in the surveyed literature. However, these standard procedures are expected to be effective for the conversion to 1-benzyl-4-methyl-1H-pyrazole.

Cycloaddition and Annulation Reactions Involving the Pyrazole Core

The pyrazole ring is an aromatic heterocycle and, as such, is generally a reluctant participant in cycloaddition reactions. globalresearchonline.net Its aromatic stability means that it does not readily act as a diene or dienophile in typical Diels-Alder reactions. For the pyrazole core to engage in such transformations, significant activation through the introduction of specific substituents or the use of high-energy conditions is usually required.

A comprehensive search of the scientific literature did not yield any studies where this compound participates directly in cycloaddition or annulation reactions involving its core aromatic structure. While many methods exist for the synthesis of the pyrazole ring itself via cycloaddition or cyclocondensation pathways, beilstein-journals.orgnih.gov the subsequent reactivity of the formed aromatic ring in these types of reactions is limited. Therefore, this area remains unexplored for this specific compound.

Formation of Fused Pyrazolo-Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines)

The construction of fused pyrazolo-heterocycles, such as pyrazolo[1,5-a]pyrimidines, from this compound is a plausible synthetic endeavor, although direct literature examples are not abundant. The general and well-established strategies for synthesizing pyrazolo[1,5-a]pyrimidines typically involve the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. chim.itresearchgate.net Therefore, a logical synthetic approach would first involve the conversion of the chloromethyl group of this compound into an amino functionality.

A viable pathway for this transformation is suggested by the reactivity of analogous compounds. For instance, the reduction of a pyrazole-4-carbaldehyde can yield the corresponding alcohol, which is then converted to the chloromethyl derivative using a chlorinating agent like thionyl chloride. semanticscholar.org This chloromethyl compound can subsequently be treated with sodium azide (B81097) to form a pyrazolyl-4-methylazide, which upon reduction with a suitable reducing agent such as Raney Nickel, would afford the desired 4-(aminomethyl)-1H-pyrazole. semanticscholar.org

Once the 1-benzyl-4-(aminomethyl)-1H-pyrazole is obtained, it can be subjected to cyclization reactions with various β-dicarbonyl compounds or their synthons to yield pyrazolo[1,5-a]pyrimidines. The reaction proceeds via initial condensation of the exocyclic amino group with one of the carbonyl functionalities of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic fused-ring system. A variety of reagents can be employed to construct the pyrimidine (B1678525) ring, including β-ketoesters, malondialdehydes, and α,β-unsaturated carbonyl compounds. chim.it

The following table outlines a proposed reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines starting from this compound, based on established synthetic methodologies for related compounds.

StepStarting MaterialReagents and ConditionsIntermediate/Product
1This compound1. NaN₃2. Reducing agent (e.g., Raney Ni, H₂/Pd-C)1-Benzyl-4-(aminomethyl)-1H-pyrazole
21-Benzyl-4-(aminomethyl)-1H-pyrazoleβ-Dicarbonyl compound (e.g., acetylacetone), Acid or base catalyst, HeatSubstituted pyrazolo[1,5-a]pyrimidine

It is important to note that the regioselectivity of the cyclization in the second step can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound.

Exploration of Novel Ring Systems through Cyclization

The chloromethyl group in this compound is an electrophilic center that can readily react with various nucleophiles, opening avenues for the construction of a diverse range of novel fused heterocyclic systems beyond pyrazolo[1,5-a]pyrimidines.

One potential avenue involves the reaction with dinucleophiles, where both nucleophilic centers can participate in the formation of a new ring. For example, reaction with a compound containing both an amino and a hydroxyl or thiol group could lead to the formation of pyrazolo-oxazine or pyrazolo-thiazine derivatives, respectively. The reaction would likely proceed via an initial nucleophilic substitution of the chloride by the more reactive nucleophile, followed by an intramolecular cyclization.

Furthermore, the chloromethyl group can be transformed into other functional groups that are amenable to cyclization. As previously mentioned, conversion to an aminomethyl group provides a versatile intermediate. semanticscholar.org This amine can then be used in a variety of cyclization strategies. For instance, reaction with α,β-unsaturated ketones could lead to the formation of pyrazolo[3,4-b]pyridines. chim.it

Another approach involves the intramolecular cyclization of derivatives of this compound. By introducing a suitable nucleophilic moiety on the benzyl group, it is conceivable that an intramolecular cyclization could be induced to form a tricyclic fused system.

The table below summarizes some potential cyclization reactions for the synthesis of novel ring systems starting from this compound.

Reagent/Reaction TypePotential Fused Ring System
Dinucleophiles (e.g., aminoalcohols, aminothiols)Pyrazolo-oxazines, Pyrazolo-thiazines
Conversion to aminomethyl, then reaction with α,β-unsaturated ketonesPyrazolo[3,4-b]pyridines
Conversion to other reactive intermediates (e.g., phosphonium (B103445) salts for Wittig-type reactions followed by cyclization)Various polycyclic pyrazole derivatives
Intramolecular cyclization with a nucleophile on the benzyl ringTricyclic fused pyrazoles

The exploration of these and other cyclization reactions of this compound holds significant promise for the discovery of new heterocyclic compounds with potentially interesting chemical and biological properties.

Derivatization and Analog Synthesis from 1 Benzyl 4 Chloromethyl 1h Pyrazole

Design and Synthesis of Substituted Pyrazole (B372694) Analogues

The strategic derivatization of 1-benzyl-4-(chloromethyl)-1H-pyrazole allows for the systematic exploration of chemical space around the pyrazole scaffold. Modifications can be precisely targeted to the exocyclic chloromethyl group or can involve altering substituents on the pyrazole or benzyl (B1604629) rings to fine-tune the molecule's properties.

The primary route for derivatization of this compound is the nucleophilic substitution of the chloride atom. The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is a straightforward and efficient method for introducing new functionalities, thereby creating a library of analogues with varied physicochemical properties.

Common nucleophiles employed for this purpose include amines, thiols, alcohols, and carbanions. For instance, reaction with primary or secondary amines leads to the corresponding aminomethylpyrazoles, which can introduce basic centers or further points for derivatization. Similarly, reaction with thiols yields thiomethyl ethers, while reaction with alkoxides or phenoxides produces the corresponding ether linkages.

A study focused on pyrazole-5-carboxamides containing an α-chloromethyl-N-benzyl moiety highlights the utility of this reactive group in synthesizing new derivatives. researchgate.net This work underscores the principle that the chloromethyl group is a key intermediate for creating analogues. researchgate.net The general reaction involves the displacement of the chloride by a nucleophile (Nu-), as depicted in the scheme below.

General Scheme for Nucleophilic Substitution:

The table below illustrates potential derivatives synthesized from this compound through this method, based on common nucleophilic substitution reactions.

Nucleophile (Nu-H)Resulting Functional GroupDerivative Name
MorpholineMorpholinomethyl4-((1-Benzyl-1H-pyrazol-4-yl)methyl)morpholine
EthanethiolEthylthiomethyl1-Benzyl-4-((ethylthio)methyl)-1H-pyrazole
Sodium Azide (B81097)Azidomethyl1-Benzyl-4-(azidomethyl)-1H-pyrazole
PhenolPhenoxymethyl1-Benzyl-4-(phenoxymethyl)-1H-pyrazole
DiethylamineDiethylaminomethylN-((1-Benzyl-1H-pyrazol-4-yl)methyl)-N-ethylethanamine

This table represents hypothetical products based on established chemical reactivity.

The reactivity of the this compound scaffold is not solely dictated by the chloromethyl group; it is also modulated by the electronic properties of the pyrazole ring and its substituents. The pyrazole ring itself is an electron-rich aromatic system. mdpi.comorientjchem.org The N-benzyl group at the N1 position influences the electronic distribution within the ring.

Substituents on the benzyl ring can exert a significant remote effect on the reactivity of the chloromethyl group. An electron-withdrawing group (e.g., nitro, cyano) on the phenyl ring of the benzyl moiety would decrease the electron density on the N1 nitrogen. This inductive pull would slightly reduce the electron-donating character of the pyrazole ring towards the C4 position, potentially making the chloromethyl carbon more electrophilic and thus more reactive towards nucleophiles. Conversely, an electron-donating group (e.g., methoxy, methyl) on the phenyl ring would increase electron density on the pyrazole ring, which could slightly decrease the reactivity of the chloromethyl group.

The stability of the pyrazole ring is generally high due to its aromaticity. However, the nature of the N1-substituent is crucial. N-aryl groups and N-alkyl/benzyl groups can lead to different electronic properties and stabilities in the resulting pyrazole derivatives. orientjchem.org The benzyl group, being a simple alkyl-aryl substituent, provides a stable linkage that is robust under various reaction conditions, making it a reliable anchor for further synthetic transformations. The position of substituents is also critical; for example, the C4 position of a pyrazole ring is known to be susceptible to electrophilic attack, a property that is harnessed during the synthesis of the precursor to the title compound. univie.ac.atnih.gov

Synthesis of Complex Polyfunctionalized Pyrazole Architectures

Beyond simple substitution, this compound is a valuable precursor for creating more intricate, three-dimensional molecular structures, such as bridged systems and macrocycles. These complex architectures are of significant interest in supramolecular chemistry and drug design.

Bridged pyrazole derivatives can be synthesized by reacting this compound with bifunctional nucleophiles. In such a reaction, a second molecule of the pyrazole electrophile reacts with another nucleophilic site on the same linker molecule, creating a "bridge" between two pyrazole units. For example, reaction with a diamine, such as piperazine (B1678402) or ethylenediamine, under controlled conditions could yield a bis(pyrazolylmethyl) derivative.

Hypothetical Synthesis of a Bridged Pyrazole:

N-Substitution Pattern Exploration in Pyrazole Derivatization

Impact of N1-Benzyl Group on Overall Reactivity

The N1-benzyl group is a significant modulator of the reactivity of the pyrazole ring and its substituents. Its presence has both electronic and steric implications that influence the course of derivatization reactions.

From an electronic standpoint, the benzyl group is generally considered to be weakly electron-donating through inductive effects, which can influence the nucleophilicity of the pyrazole ring nitrogens. However, in the context of N-substituted pyrazoles, the primary role of the N1-substituent is to prevent tautomerism, thereby locking the substitution pattern and directing the regioselectivity of further reactions. mdpi.com The benzyl group, being a primary alkyl substituent, facilitates smooth pyrazole formation reactions. capes.gov.br

Sterically, the bulk of the benzyl group can influence the approach of reagents to the pyrazole core. While not excessively bulky, it can play a role in directing the regioselectivity of reactions on the pyrazole ring, should any be attempted. In reactions involving the 4-chloromethyl group, the N1-benzyl group is sufficiently distant so as not to sterically hinder nucleophilic attack at the methylene (B1212753) carbon.

The primary reactive site for derivatization on this compound is the chloromethyl group. This group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at the 4-position of the pyrazole ring. This reactivity is a cornerstone of its utility in analog synthesis.

Synthesis of N-Heteroaryl Substituted Pyrazoles

A significant application of the electrophilic nature of the 4-(chloromethyl) group is the synthesis of N-heteroaryl substituted pyrazoles. This is typically achieved through the N-alkylation of various heterocyclic compounds, where the nitrogen atom of the heterocycle acts as a nucleophile, displacing the chloride from the pyrazole derivative. This method provides a direct route to molecules containing two tethered heterocyclic systems.

The alkylation of N-heterocycles such as imidazole (B134444) and 1,2,4-triazole (B32235) with alkyl halides is a well-established synthetic methodology. beilstein-journals.orgresearchgate.net For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides has been shown to proceed with high regioselectivity, favoring the N1-alkylated isomer. researchgate.net A similar outcome can be anticipated in the reaction of this compound with such heterocycles. The reaction is typically carried out in the presence of a base to deprotonate the N-heterocycle, thereby increasing its nucleophilicity.

A general scheme for this transformation is presented below:

Scheme 1: Synthesis of N-Heteroaryl Substituted Pyrazoles (A representation of the general reaction between this compound and a generic N-heterocycle in the presence of a base, yielding the N-alkylated product and a salt byproduct.)

The reaction would typically involve stirring this compound with the desired N-heterocycle (e.g., imidazole, 1,2,4-triazole, benzimidazole) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often employed to facilitate the reaction.

The resulting N-heteroaryl substituted pyrazoles are of interest in medicinal chemistry, as the combination of different heterocyclic scaffolds can lead to novel pharmacological profiles. The pyrazole and the attached heterocycle can engage in various biological interactions, and the methylene linker provides conformational flexibility.

Starting MaterialReagent (N-Heterocycle)Expected Product
This compoundImidazole1-((1-Benzyl-1H-pyrazol-4-yl)methyl)-1H-imidazole
This compound1,2,4-Triazole1-((1-Benzyl-1H-pyrazol-4-yl)methyl)-1H-1,2,4-triazole and 4-((1-Benzyl-1H-pyrazol-4-yl)methyl)-4H-1,2,4-triazole
This compoundBenzimidazole1-((1-Benzyl-1H-pyrazol-4-yl)methyl)-1H-benzo[d]imidazole

Table 1: Examples of N-Heteroaryl Substituted Pyrazole Synthesis

Advanced Methodologies and Mechanistic Studies in Pyrazole Chemistry

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The chloromethyl group of 1-benzyl-4-(chloromethyl)-1H-pyrazole is an sp3-hybridized electrophile, whose reactivity in cross-coupling reactions is analogous to that of benzylic halides.

The palladium-catalyzed Suzuki, Stille, and Heck reactions are cornerstones of C-C bond formation. While traditionally applied to aryl and vinyl halides, these methods have been extended to include sp3-hybridized electrophiles like benzylic chlorides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. For a substrate like this compound, the reaction would involve the palladium-catalyzed coupling of its chloromethyl group with a boronic acid or ester. This transformation provides a direct route to introduce aryl or vinyl substituents at the methylene (B1212753) position, yielding 1-benzyl-4-(arylmethyl)-1H-pyrazoles. Key to success is the selection of a suitable palladium catalyst and ligand system that facilitates the oxidative addition of the C(sp3)-Cl bond.

Stille Coupling: The Stille reaction couples organic halides with organostannanes. Similar to the Suzuki coupling, this method can be applied to functionalize the chloromethyl group. The reaction of this compound with an organotin reagent in the presence of a palladium catalyst would afford the corresponding C-C coupled product.

Heck Coupling: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. Its application to benzylic halides is less common but feasible, often proceeding through a radical pathway or requiring specific catalytic systems to promote the desired transformation.

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki Arylboronic AcidPd(OAc)₂, SPhos1-Benzyl-4-(arylmethyl)-1H-pyrazole
Stille ArylstannanePd(PPh₃)₄1-Benzyl-4-(arylmethyl)-1H-pyrazole
Heck AlkenePd(OAc)₂, PPh₃1-Benzyl-4-(alkenylmethyl)-1H-pyrazole
This table presents illustrative examples of typical conditions for cross-coupling reactions with benzylic chlorides, analogous to this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. While its primary application is the amination of aryl halides (C(sp2)-X), the methodology has been adapted for C(sp3)-X bonds, including those of benzylic chlorides.

For this compound, a Buchwald-Hartwig-type amination would involve reacting the compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This provides a direct and versatile method for synthesizing a wide range of 4-(aminomethyl)pyrazole derivatives. This approach contrasts with the amination of 4-halopyrazoles, which occurs at the sp2-hybridized carbon of the pyrazole (B372694) ring and follows a different mechanistic pathway. nih.gov Studies on 4-halo-1H-1-tritylpyrazoles have shown that palladium-catalyzed couplings are effective for amines lacking a β-hydrogen, while copper-catalyzed reactions are more suitable for alkylamines possessing a β-hydrogen. nih.gov

AmineCatalyst/LigandBaseSolventProduct
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1-Benzyl-4-(phenylaminomethyl)-1H-pyrazole
PiperidinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1-Benzyl-4-(piperidin-1-ylmethyl)-1H-pyrazole
BenzylaminePd₂(dba)₃ / BrettPhosLHMDSTHF1-Benzyl-4-(benzylaminomethyl)-1H-pyrazole
This table illustrates potential conditions for the Pd-catalyzed amination of this compound based on established methods for benzylic chlorides.

Organocatalytic Approaches in Functionalization

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. For the functionalization of this compound, organocatalytic nucleophilic substitution reactions are highly relevant. Catalysts such as tertiary amines, phosphines, or phase-transfer catalysts can be employed to activate either the chloromethyl group or the incoming nucleophile, facilitating the formation of new bonds under mild conditions. For example, a chiral phase-transfer catalyst could enable the enantioselective alkylation or amination of the chloromethyl position.

Photochemical and Electrochemical Synthetic Transformations

Photochemical Transformations: Light-induced reactions offer unique pathways for chemical synthesis. The chloromethyl group, being a benzylic-like halide, can undergo photochemical cleavage of the C-Cl bond to generate a radical intermediate. researchgate.net This radical could then be trapped by various radical acceptors or participate in cyclization reactions. Furthermore, photochemical rearrangements of the pyrazole ring itself are known, although these often require specific substitution patterns not present in the target molecule. beilstein-journals.orgnih.gov

Electrochemical Transformations: Electrochemical methods provide a reagent-free way to induce redox reactions. The electrochemical reduction of the C-Cl bond in this compound at a cathode could generate a carbanionic intermediate, which can then react with electrophiles. Conversely, electrochemical oxidation at an anode can sometimes lead to functionalization, such as chlorination, at other positions on the pyrazole ring, as demonstrated in the electrosynthesis of 4-chloro derivatives of pyrazole and its alkylated forms. mdpi.comresearchgate.net

Reaction Mechanism Elucidation

Understanding the mechanisms of these advanced synthetic methods is key to optimizing reaction conditions and expanding their scope.

Kinetic Studies: The kinetics of transition metal-catalyzed reactions involving this compound would likely be studied using techniques like in-situ NMR or GC-MS to monitor the concentration of reactants, intermediates, and products over time. For a Suzuki-type coupling, kinetic analysis would help determine the rate-determining step, which for benzylic halides can be the oxidative addition or transmetalation, depending on the specific catalyst and substrates used. nih.gov Studies on pyrazole formation and oxidation have shown that reaction rates are highly sensitive to substituents and reaction medium acidity. researchgate.netsciencepublishinggroup.com

Spectroscopic Studies: Spectroscopic methods are invaluable for identifying reaction intermediates. In the context of palladium-catalyzed coupling of this compound, techniques such as low-temperature NMR could be used to observe the palladium(II) intermediate formed after oxidative addition. Mass spectrometry can help identify key species in the catalytic cycle. mit.edu Mechanistic studies on pyrazole synthesis have utilized NMR to elucidate complex reaction pathways and identify transient intermediates. nih.govrsc.orgumn.edu For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination, with the specific nature of the ligand and substrate influencing the kinetics and stability of intermediates in the catalytic cycle. nih.govyoutube.comyoutube.com

Intermediate Identification and Characterization

The synthetic route to this compound often commences with a Vilsmeier-Haack reaction on a suitable 1-benzyl-1H-pyrazole precursor. This reaction introduces a formyl group at the C4 position of the pyrazole ring, yielding 1-benzyl-1H-pyrazole-4-carbaldehyde . nih.govchemmethod.com The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich heterocyclic compounds. semanticscholar.orgrsc.org The reaction of a substituted hydrazone with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) leads to cyclization and formylation in a single step. semanticscholar.orgrsc.org For instance, the reaction of N'-(1-phenylethylidene)hydrazides with the Vilsmeier reagent (DMF/POCl₃) at elevated temperatures (60-80 °C) has been shown to produce 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes in good yields. semanticscholar.orgrsc.org A similar strategy can be employed for the synthesis of 1-benzyl-1H-pyrazole-4-carbaldehyde.

The subsequent step involves the selective reduction of the aldehyde functionality to a primary alcohol. This transformation yields (1-benzyl-1H-pyrazol-4-yl)methanol . Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄), which are known to efficiently reduce aldehydes to alcohols. libretexts.org The choice of reducing agent can be critical to avoid the reduction of other functional groups that may be present in the molecule.

Finally, the chlorination of the hydroxymethyl group furnishes the target intermediate, This compound . This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). nih.govbeilstein-journals.orggoogle.com The reaction converts the primary alcohol into the corresponding alkyl chloride. Careful control of the reaction conditions is necessary to prevent unwanted side reactions.

The structural confirmation of each intermediate is crucial. This is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Characterization of Intermediates:

For the precursor aldehyde, 1-benzyl-1H-pyrazole-4-carbaldehyde , the 1H NMR spectrum would characteristically show a singlet for the aldehydic proton at approximately 9.8-10.0 ppm. The protons on the pyrazole ring (H3 and H5) would appear as distinct singlets, and the benzylic protons would be observed as a singlet around 5.3-5.5 ppm. The aromatic protons of the benzyl (B1604629) group would present as a multiplet in the aromatic region of the spectrum. chemmethod.com

Upon reduction to (1-benzyl-1H-pyrazol-4-yl)methanol , the aldehydic proton signal would disappear from the 1H NMR spectrum and be replaced by a doublet for the methylene protons of the newly formed CH₂OH group, typically around 4.5-4.7 ppm, which would couple with the hydroxyl proton. The hydroxyl proton itself would appear as a triplet, although its chemical shift can be variable and it may exchange with deuterium (B1214612) in deuterated solvents.

The final intermediate, This compound , would exhibit a characteristic singlet for the chloromethyl protons (CH₂Cl) in the 1H NMR spectrum, expected to be in the range of 4.5-4.8 ppm. The pyrazole and benzyl group protons would have chemical shifts similar to the alcohol precursor.

The 13C NMR spectra for these intermediates would also show predictable shifts. For the aldehyde, a resonance for the carbonyl carbon would be evident at around 185-195 ppm. This signal would be absent in the alcohol and the chloromethyl derivative, which would instead show signals for the CH₂OH (around 60-65 ppm) and CH₂Cl (around 40-45 ppm) carbons, respectively.

Mass spectrometry provides further confirmation of the molecular weight and fragmentation pattern of the intermediates. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show the molecular ion peak corresponding to the chemical formula of each intermediate.

Below is an interactive data table summarizing the key properties and expected spectroscopic data for the intermediates.

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Expected 1H NMR Signals (δ, ppm)Key Expected 13C NMR Signals (δ, ppm)
1-benzyl-1H-pyrazole-4-carbaldehydeC₁₁H₁₀N₂O186.21 ~9.9 (s, 1H, CHO), ~8.0 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~7.3 (m, 5H, Ar-H), ~5.4 (s, 2H, CH₂Ph)~185 (CHO), ~140 (pyrazole-C), ~138 (pyrazole-C), ~135 (Ar-C), ~129-127 (Ar-CH), ~118 (pyrazole-CH), ~55 (CH₂Ph)
(1-benzyl-1H-pyrazol-4-yl)methanolC₁₁H₁₂N₂O188.23~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~7.3 (m, 5H, Ar-H), ~5.3 (s, 2H, CH₂Ph), ~4.6 (s, 2H, CH₂OH)~141 (pyrazole-C), ~138 (pyrazole-C), ~136 (Ar-C), ~129-127 (Ar-CH), ~120 (pyrazole-CH), ~60 (CH₂OH), ~55 (CH₂Ph)
This compoundC₁₁H₁₁ClN₂206.67~7.6 (s, 1H, pyrazole-H), ~7.5 (s, 1H, pyrazole-H), ~7.3 (m, 5H, Ar-H), ~5.3 (s, 2H, CH₂Ph), ~4.6 (s, 2H, CH₂Cl)~140 (pyrazole-C), ~138 (pyrazole-C), ~135 (Ar-C), ~129-127 (Ar-CH), ~122 (pyrazole-CH), ~55 (CH₂Ph), ~42 (CH₂Cl)

Role As a Synthetic Intermediate and Building Block for Advanced Molecular Architectures

A Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The presence of a reactive chloromethyl group at the 4-position of the pyrazole (B372694) ring makes 1-benzyl-4-(chloromethyl)-1H-pyrazole an excellent starting material for the synthesis of a variety of fused and polycyclic heterocyclic compounds. This reactivity, combined with the stability of the benzyl-protected pyrazole core, provides a robust platform for complex molecular engineering.

Applications in the Construction of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are of significant interest in medicinal chemistry due to their structural analogy to purines. orientjchem.org This structural similarity allows them to act as antagonists for various biological targets, including adenosine (B11128) receptors. orientjchem.org The synthesis of these scaffolds often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing pyrazole core.

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the general synthetic strategies for pyrazolo[3,4-d]pyrimidines suggest its high potential as a precursor. For instance, the chloromethyl group can be readily converted into other functional groups, such as an aldehyde or a nitrile, which are common starting points for the cyclization of the pyrimidine ring. One common method involves the reaction of a 5-aminopyrazole-4-carbonitrile with formic acid or other reagents to form the pyrimidine ring. nih.gov The chloromethyl group of this compound could be transformed into a nitrile group via nucleophilic substitution, thus providing a pathway to the necessary precursor for pyrazolo[3,4-d]pyrimidine synthesis.

Another approach involves the condensation of a hydrazine (B178648) with a suitably substituted pyrimidine. orientjchem.org The versatility of the chloromethyl group allows for the introduction of various side chains and functional groups that can participate in the formation of the pyrimidine ring, highlighting the potential of this compound as a key building block in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives. nih.govekb.egsemanticscholar.org

Utility in Generating Polycyclic Nitrogen Heterocycles

The reactivity of the chloromethyl group extends beyond the synthesis of pyrazolo[3,4-d]pyrimidines, enabling the construction of a broader range of polycyclic nitrogen heterocycles. The benzyl (B1604629) group on the pyrazole nitrogen provides stability and influences the electronic properties of the pyrazole ring, which can be beneficial in multi-step synthetic sequences.

An example of the utility of a 1-benzyl-pyrazole derivative in the synthesis of a polycyclic system is the preparation of selenolo[3,2-c]pyrazoles. In a study focused on creating new anticancer agents, researchers synthesized 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives. nih.gov Although this example does not use the exact "this compound" starting material, it demonstrates the principle of using a 1-benzyl-pyrazole as a scaffold for building fused heterocyclic rings. The benzyl group serves as a stable protecting group that can be removed at a later stage if necessary, and its presence can direct the regioselectivity of subsequent reactions.

The chloromethyl group in this compound offers a convenient handle to introduce various substituents that can then participate in cyclization reactions to form diverse polycyclic systems. This makes it a valuable tool for chemists exploring new chemical space and developing novel heterocyclic compounds with potential applications in pharmaceuticals and materials science.

Integration into Supramolecular Chemistry Research

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The unique structural features of this compound make it an attractive building block for the design and synthesis of larger, organized molecular assemblies.

Components for Coordination Complexes and Ligand Design

Pyrazole and its derivatives are well-known for their ability to coordinate with metal ions, forming a wide variety of coordination complexes. nih.gov The nitrogen atoms of the pyrazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. The specific substituents on the pyrazole ring can influence the coordination properties, such as the strength of the metal-ligand bond and the geometry of the resulting complex.

Building Blocks for Self-Assembled Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The structure of this compound contains several features that could promote self-assembly.

The aromatic pyrazole and benzyl rings can participate in pi-stacking interactions, where the electron-rich aromatic systems align with each other. Furthermore, the chloromethyl group can be functionalized to introduce groups capable of forming strong hydrogen bonds, such as amides or carboxylic acids. By carefully designing the modifications to the chloromethyl group, it is possible to program the self-assembly of the resulting molecules into specific architectures, such as sheets, tubes, or spheres. These self-assembled structures could have applications in areas such as drug delivery, catalysis, and the development of new materials.

Materials Science Research Applications

The properties of pyrazole-containing compounds have led to their investigation in the field of materials science. The incorporation of pyrazole units into polymers or other materials can impart specific functionalities, such as thermal stability, conductivity, or optical properties.

The versatility of this compound as a synthetic intermediate makes it a promising candidate for the development of new materials. The reactive chloromethyl group can be used to graft the pyrazole unit onto polymer backbones or other substrates. For example, it could be used as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers.

The resulting pyrazole-containing materials could have a range of applications. For instance, the nitrogen atoms in the pyrazole ring could act as corrosion inhibitors when the material is applied as a coating. The aromatic nature of the pyrazole and benzyl groups could contribute to the thermal stability and mechanical strength of polymers. Furthermore, the ability of pyrazoles to coordinate with metal ions could be exploited to create materials with catalytic or sensing properties. While specific research on the use of this compound in materials science is not yet widespread, its chemical reactivity and inherent properties make it a building block with significant potential for the creation of advanced functional materials.

Precursors for Polymeric Materials

The presence of the reactive chloromethyl group makes this compound an attractive monomer for the synthesis of a variety of polymers. This functionality allows for its incorporation into polymer chains through several polymerization techniques.

The most direct route to polymer synthesis is through the conversion of the chloromethyl group into a polymerizable moiety, such as a vinyl group. For instance, the elimination of HCl from this compound would yield 1-benzyl-4-vinyl-1H-pyrazole. This vinylpyrazole monomer can then undergo free-radical polymerization to produce poly(1-benzyl-4-vinyl-1H-pyrazole). Research on similar vinylpyrazole systems has shown that they readily polymerize to form high molecular weight polymers. nih.gov The resulting polymers, featuring pendant pyrazole units, can exhibit unique thermal and chemical properties.

Furthermore, the compound can act as a cross-linking agent. In systems where a polymer chain contains nucleophilic sites, the difunctional nature of a related compound, 4,4'-bis(chloromethyl)biphenyl, has been shown to lead to the formation of hyper-cross-linked polymers. google.com Similarly, this compound could be employed to introduce cross-links, thereby enhancing the thermal stability and mechanical strength of various polymers.

The synthesis of pyrazole-based microporous organic polymers (MOPs) has been demonstrated using Scholl coupling of diphenyl-1H-pyrazole. acs.org This highlights the potential for pyrazole-containing monomers to form robust, porous networks with applications in gas capture and catalysis. acs.org While direct polymerization of this compound via this method has not been detailed, the stability of the pyrazole ring suggests its suitability for such synthetic strategies.

Components in Functional Materials Research

The incorporation of the this compound moiety into materials can impart specific functionalities, making them suitable for a range of advanced applications. Pyrazole derivatives are known to be valuable in materials science for their unique electronic and optical properties.

Conductivity and Fluorescence: The pyrazole ring is an electron-rich system, and its presence in a polymer can influence the material's conductive properties. Modifications to the benzyl group or the pyrazole ring can tune these electronic characteristics. Moreover, pyrazole derivatives have been investigated for their fluorescent properties, suggesting that polymers incorporating this compound could be developed as fluorescent sensors or components in organic light-emitting diodes (OLEDs).

Table 1: Potential Applications of Functional Materials Derived from this compound

Application AreaPotential Functionality
ElectronicsConductive Polymers, Organic Semiconductors
OptoelectronicsOrganic Light-Emitting Diodes (OLEDs)
SensingFluorescent Chemosensors
CatalysisSupport for Metallic Nanoparticles

Research into related pyrazole compounds has shown their utility in creating materials for specific functions. For example, pyrazole-based polymers have been used as supports for silver nanoparticles in the catalytic conversion of CO2. acs.org The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making these materials effective catalysts or scavengers.

The chemical modification of polymers like those derived from 4-chloromethyl styrene (B11656) with pyridine-containing oximes demonstrates a strategy that could be adapted for this compound. By reacting the chloromethyl group with various functional molecules, a wide array of new materials with tailored properties can be synthesized.

While direct, extensive research on the application of this compound in these specific areas is still emerging, the foundational chemistry of pyrazoles and the reactivity of the chloromethyl group strongly support its potential as a key building block for the next generation of advanced materials.

Future Directions and Emerging Research Avenues in 4 Chloromethylpyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. nih.gov For 4-chloromethylpyrazoles, future research will likely focus on moving away from traditional, often harsh, chlorination methods.

Key areas of development include:

Iron-Catalyzed Multicomponent Reactions: Recent advancements have demonstrated the use of iron catalysts for the multicomponent synthesis of trisubstituted pyrazoles from biomass-derived alcohols. rsc.orgresearchgate.netrsc.org This approach, which avoids pre-functionalized starting materials and noble metal catalysts, could be adapted for the synthesis of 4-chloromethylpyrazole precursors, offering a more sustainable and atom-economical route. rsc.orgresearchgate.net

Electrochemical Synthesis: Electrosynthesis offers a green alternative for the chlorination of pyrazoles. The anodic chlorination of pyrazole (B372694) and its alkyl derivatives in aqueous sodium chloride solutions has been shown to produce 4-chloro-substituted products. researchgate.net Future work could optimize this method for the selective chlorination of the methyl group in a precursor like 1-benzyl-4-methyl-1H-pyrazole, providing a direct and environmentally benign route to compounds such as 1-benzyl-4-(chloromethyl)-1H-pyrazole.

Ultrasound-Assisted Synthesis: Sonochemistry is emerging as a green and efficient method for synthesizing heterocyclic compounds, including isoxazoles, by enhancing reaction rates and yields under milder conditions. mdpi.com This technique could be explored for the synthesis of 4-chloromethylpyrazoles to shorten reaction times and improve energy efficiency. mdpi.com

Exploration of Undiscovered Reactivity Patterns

The chloromethyl group at the 4-position of the pyrazole ring is a key functional handle for further molecular elaboration. While its use in nucleophilic substitution reactions is well-established, future research will likely uncover more nuanced and novel reactivity patterns.

Potential areas of exploration include:

Bioorthogonal Chemistry: The development of bioorthogonal reactions, which proceed efficiently within living systems without interfering with native biochemical processes, is a rapidly advancing field. nih.gov The 4-chloromethylpyrazole moiety could potentially be developed as a reactive partner in novel bioorthogonal "click-to-release" strategies, where the cleavage of the carbon-chlorine bond under specific biological triggers could release a therapeutic agent or a reporter molecule. nih.gov

Cross-Coupling Reactions: While the chloromethyl group is typically used for SN2 reactions, future research may focus on developing novel catalytic systems that enable its participation in cross-coupling reactions, allowing for the direct formation of carbon-carbon or carbon-heteroatom bonds at this position.

Generation of Pyrazole-Fulgides and Photoswitches: The reactivity of the chloromethyl group could be harnessed to synthesize more complex, photochromic systems. For instance, it could serve as a precursor to creating pyrazole-containing fulgide analogs, which are known for their light-sensitive properties. This could open up applications in molecular switches and data storage.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated processes offers significant advantages in terms of safety, scalability, and reproducibility. mdpi.comnih.gov This paradigm shift is poised to revolutionize the synthesis of complex molecules like 4-chloromethylpyrazole derivatives.

Flow Chemistry for Pyrazole Synthesis: Flow chemistry has been successfully applied to the synthesis of various pyrazole derivatives, offering enhanced control over reaction parameters and improved safety profiles. mdpi.comnih.govrsc.orgrsc.org Future efforts will likely focus on developing integrated flow processes for the multi-step synthesis of functionalized 4-chloromethylpyrazoles, potentially starting from simple precursors and incorporating the chlorination and subsequent derivatization steps in a continuous sequence. galchimia.com

Automated Synthesis Platforms: Automated synthesizers using reagent cartridges are becoming more accessible to the broader chemistry community. youtube.com These systems can be programmed to perform multi-step syntheses, including the formation of heterocyclic rings and subsequent functionalization. youtube.comresearchgate.net In the future, it is conceivable that a synthetic route to a library of derivatives based on the this compound scaffold could be fully automated, from the initial pyrazole ring formation to the final purification. youtube.comresearchgate.net This would significantly accelerate the discovery of new compounds with desired properties.

Advanced Characterization Techniques for Complex Derivatives

As the complexity of molecules derived from 4-chloromethylpyrazoles increases, so does the need for sophisticated analytical techniques to fully characterize their three-dimensional structure and properties.

Spectroscopic and Spectrometric Methods: The characterization of novel pyrazole derivatives relies heavily on a combination of spectroscopic techniques, including NMR (1H and 13C), FT-IR, and mass spectrometry, to confirm their molecular structure. ekb.egresearchgate.netnih.govjocpr.comnih.gov

Single-Crystal X-ray Diffraction: For unambiguous determination of the three-dimensional structure of complex pyrazole derivatives, single-crystal X-ray diffraction is an invaluable tool. researchgate.net

Computational and Spectroscopic Synergy: The combination of experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the vibrational properties and electronic structure of new pyrazole compounds. researchgate.net This integrated approach will be crucial for understanding the structure-property relationships in novel derivatives of 4-chloromethylpyrazoles.

In Silico Design and Optimization of Novel Pyrazole Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules with desired properties before their synthesis. eurasianjournals.comx-mol.com

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking studies can predict the binding affinity and mode of interaction of pyrazole derivatives with biological targets. ekb.egnih.govijpbs.com This allows for the in silico screening of large virtual libraries of compounds derived from the this compound scaffold to identify promising candidates for synthesis and biological evaluation. x-mol.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity. ej-chem.org These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational flexibility of pyrazole derivatives in different environments, such as in solution or bound to a biological target. researchgate.neteurasianjournals.com This information is crucial for understanding their mechanism of action and for optimizing their pharmacokinetic properties.

DFT for Reactivity and Properties: DFT calculations are used to understand the electronic structure, reactivity, and other physicochemical properties of pyrazole derivatives. mdpi.comekb.egresearchgate.netnih.gov This can aid in predicting their reactivity in synthetic transformations and in understanding their potential as functional materials. The integration of these computational approaches will accelerate the discovery and development of new therapeutic agents and materials based on the 4-chloromethylpyrazole framework. eurasianjournals.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-4-(chloromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, refluxing pyrazole derivatives with chloromethylating agents (e.g., 1-chloro-4-(chloromethyl)benzene) in acetonitrile with potassium carbonate as a base achieves moderate to high yields (~82%) . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at ~80°C), and stoichiometric ratios (excess chloromethyl agent to drive completion). Column chromatography on silica gel is often used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., benzyl protons at δ 5.2–5.5 ppm, chloromethyl at δ 4.7–4.9 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., dihedral angles between pyrazole and aromatic rings) and confirms regioselectivity .
  • IR spectroscopy : Detects C-Cl stretching (~600–800 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

Q. How does the chloromethyl group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The chloromethyl group acts as a versatile electrophilic site. It undergoes nucleophilic substitution with amines, thiols, or alkoxides to form secondary derivatives (e.g., aminomethyl or thioether analogs). Reaction conditions (e.g., DMF as solvent, NaH as base) must balance reactivity and stability to avoid decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

  • Methodological Answer : Inactive results (e.g., anticancer screening in ) versus active analogs require:

  • Structural benchmarking : Compare substituent effects (e.g., dimethyl vs. chloromethyl groups) using SAR models .
  • Assay validation : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and controls (e.g., cisplatin as a positive control) .
  • Computational docking : Predict binding affinity to targets (e.g., cannabinoid receptors or enzymes) to rationalize discrepancies .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Methodological Answer :

  • Directing groups : Use ester or benzyl groups to steer electrophilic substitution to C4/C5 positions .
  • Catalytic methods : Palladium-catalyzed C-H activation enables selective C4-arylation without pre-functionalization .
  • Protection/deprotection : Temporarily block reactive sites (e.g., chloromethyl) during multi-step syntheses .

Q. What computational tools predict the thermal stability of this compound derivatives?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (e.g., 180–220°C for benzimidazole analogs) .
  • DFT calculations : Model bond dissociation energies (BDEs) for C-Cl and C-N bonds to identify degradation pathways .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with melting points .

Data-Driven Research Questions

Q. How do steric and electronic effects of the benzyl group impact crystal packing?

  • Methodological Answer : X-ray data (e.g., ) show the benzyl group introduces steric hindrance, creating dihedral angles of 6.97°–79.25° with the pyrazole ring. This disrupts π-π stacking but stabilizes crystals via C-H⋯O hydrogen bonds . Computational tools like Mercury (CCDC) visualize packing motifs and quantify lattice energies .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline NMR or FTIR .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using response surface methodology .
  • Quality control : Validate purity via HPLC (≥95%) and elemental analysis (C, H, N ± 0.3%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.